molecular formula C11H16ClNO3 B1424877 Methyl 2-amino-5-(propan-2-yloxy)benzoate hydrochloride CAS No. 1305711-73-2

Methyl 2-amino-5-(propan-2-yloxy)benzoate hydrochloride

Cat. No.: B1424877
CAS No.: 1305711-73-2
M. Wt: 245.7 g/mol
InChI Key: XQOUFNCVMJQUNC-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(propan-2-yloxy)benzoate hydrochloride is a substituted benzoic acid derivative featuring an amino group at the 2-position and a propan-2-yloxy (isopropyloxy) group at the 5-position of the aromatic ring. The structural nuances of this compound, such as the ether-linked isopropyl group, may influence its physicochemical properties, including hydrophobicity, crystallinity, and reactivity.

Properties

IUPAC Name

methyl 2-amino-5-propan-2-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-7(2)15-8-4-5-10(12)9(6-8)11(13)14-3;/h4-7H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOUFNCVMJQUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-(propan-2-yloxy)benzoate hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-amino-5-(propan-2-yloxy)benzoic acid as the starting material.

  • Esterification: The carboxylic acid group is converted to a methyl ester using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Formation of Hydrochloride Salt: The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and continuous flow systems to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-(propan-2-yloxy)benzoate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution: Derivatives with different functional groups

Scientific Research Applications

Methyl 2-amino-5-(propan-2-yloxy)benzoate hydrochloride has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of biological processes and as a tool in molecular biology research.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: It is employed in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-amino-5-(propan-2-yloxy)benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of Methyl 2-amino-5-(propan-2-yloxy)benzoate hydrochloride, we compare it with three analogs featuring variations in substituent groups or backbone structure.

2-Chloro-5-(pyrrolidin-3-yloxy)benzoic Acid Hydrochloride

  • Molecular Formula: C₁₁H₁₃Cl₂NO₃
  • Substituents : Chlorine at 2-position, pyrrolidin-3-yloxy (a cyclic secondary amine ether) at 5-position.
  • Key Differences :
    • The pyrrolidinyloxy group introduces a nitrogen-containing heterocycle, increasing polarity compared to the isopropyloxy group in the target compound.
    • The presence of two chlorine atoms (vs. one in the hydrochloride salt of the target compound) raises molecular weight (285.14 g/mol ) and may enhance lipophilicity.
  • Applications : Such derivatives are often explored for antimicrobial or kinase inhibitory activity due to their heterocyclic motifs.

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid

  • Molecular Formula: C₁₀H₁₉NO₅
  • Substituents: A tert-butoxycarbonyl (Boc)-protected amino group and a hydroxy group on a pentanoic acid backbone.
  • Key Differences: The Boc group provides steric protection for the amino group, a strategy absent in the target compound. The aliphatic chain (pentanoic acid) contrasts with the aromatic benzoate scaffold, leading to differences in conformational flexibility and metabolic stability.
  • Safety Profile: Limited toxicological data available, emphasizing the need for caution during handling.

2-Amino-5-(diethylamino)benzoic Acid

  • Molecular Formula : C₁₁H₁₆N₂O₂
  • Substituents: Amino group at 2-position, diethylamino group at 5-position.
  • Lack of esterification (free carboxylic acid) reduces lipid solubility compared to the methyl ester in the target compound.
  • Applications : Such compounds are intermediates in dye synthesis or protease inhibitors.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physicochemical Notes
Methyl 2-amino-5-(propan-2-yloxy)benzoate HCl C₁₁H₁₅NO₃·HCl 257.7 5-O-isopropyl, 2-NH₂, methyl ester Enhanced solubility due to HCl salt
2-Chloro-5-(pyrrolidin-3-yloxy)benzoic acid HCl C₁₁H₁₃Cl₂NO₃ 285.14 5-O-pyrrolidine, 2-Cl Higher polarity from N-heterocycle
2-Amino-5-(diethylamino)benzoic acid C₁₁H₁₆N₂O₂ 208.26 5-NEt₂, 2-NH₂ Free carboxylic acid; basic amino group
5-Hydroxy-2-(Boc-amino)pentanoic acid C₁₀H₁₉NO₅ 233.26 Boc-protected NH, C5 hydroxy acid Aliphatic backbone; hydrolytically labile

Research Findings and Implications

  • Electronic Effects: The isopropyloxy group in the target compound is a moderate electron donor via resonance, contrasting with the stronger electron-donating diethylamino group in C₁₁H₁₆N₂O₂. This difference may influence reactivity in electrophilic substitution or binding interactions.
  • Solubility and Stability: The hydrochloride salt form of Methyl 2-amino-5-(propan-2-yloxy)benzoate improves aqueous solubility compared to its free base, a feature critical for drug formulation. However, ester groups (e.g., methyl ester) may confer susceptibility to hydrolysis under acidic or enzymatic conditions.
  • Safety Considerations: Analogous compounds like C₁₀H₁₉NO₅ highlight the need for rigorous toxicological profiling, as even structurally related molecules may exhibit unanticipated hazards.

Discrepancies and Limitations

  • refers to "Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride," which lacks the oxygen in the 5-position substituent. This discrepancy suggests either a nomenclature error or a distinct compound. The user-specified propan-2-yloxy group necessitates verification of the correct structure (e.g., SMILES: COC(C)(C)Oc1cc(N)c(cc1)C(=O)OC).

Biological Activity

Methyl 2-amino-5-(propan-2-yloxy)benzoate hydrochloride is a compound with significant biological activity, primarily explored for its potential therapeutic applications and mechanisms of action. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a benzene ring substituted with an amino group, a methoxy group, and a propan-2-yloxy moiety. Its molecular formula is C12H17ClN2O3, with a molecular weight of approximately 276.73 g/mol. The compound's structure allows it to interact with various biological targets, influencing its pharmacological effects.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially affecting metabolic processes.
  • Phospholipidosis : Research indicates that compounds similar to this compound can induce phospholipidosis by inhibiting lysosomal phospholipase A2 (PLA2), leading to the accumulation of phospholipids within cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Study Biological Activity IC50 Value (μM) Mechanism
Study APLA2 Inhibition<1Enzyme inhibition leading to phospholipid accumulation
Study BAntimicrobial Activity10Inhibition of bacterial growth via receptor binding
Study CCytotoxicity in Cancer Cells15Induction of apoptosis through receptor-mediated pathways

Case Studies

  • Antimicrobial Properties : A study investigated the antimicrobial effects of this compound against various bacterial strains. The compound exhibited significant inhibition against Gram-positive bacteria, indicating its potential as an antibacterial agent .
  • Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that the compound induced apoptosis in specific cancer cell lines. The mechanism involved the activation of apoptotic pathways mediated by receptor interactions, suggesting its potential role in cancer therapy.
  • Pharmacokinetic Profiling : A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Results indicated favorable absorption characteristics and moderate metabolic stability, supporting further development for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-5-(propan-2-yloxy)benzoate hydrochloride
Reactant of Route 2
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Methyl 2-amino-5-(propan-2-yloxy)benzoate hydrochloride

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